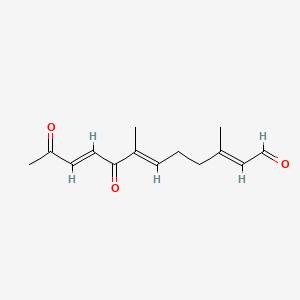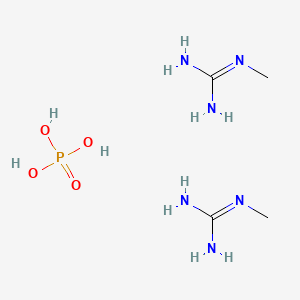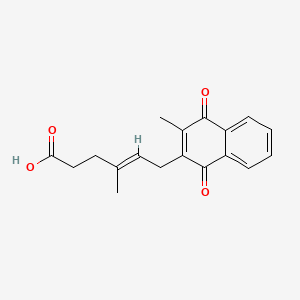
Anthramycin 11-methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthramycin 11-methyl ether is a complex organic compound with a unique structure that combines elements of benzodiazepines and pyrroles. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthramycin 11-methyl ether typically involves multi-step organic synthesis. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the pyrrole ring. Key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: This step often requires the use of a palladium-catalyzed coupling reaction.
Functional Group Modifications: Hydroxylation, methoxylation, and methylation are introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Anthramycin 11-methyl ether can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, Anthramycin 11-methyl ether is studied for its potential as a therapeutic agent. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Anthramycin 11-methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodiazepines: Share the core benzodiazepine structure but lack the pyrrole ring.
Pyrroles: Contain the pyrrole ring but do not have the benzodiazepine core.
Other Hybrid Compounds: Similar hybrid structures that combine elements of benzodiazepines and pyrroles.
Uniqueness
What sets Anthramycin 11-methyl ether apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
7683-27-4 |
|---|---|
Formule moléculaire |
C17H19N3O4 |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+ |
Clé InChI |
YRMCBQLZVBXOSJ-GQCTYLIASA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |
SMILES isomérique |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)/C=C/C(=O)N)O |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |
Synonymes |
anthramycin 11-methyl ether anthramycin 11-methyl ether monohydrate anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)




![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)
